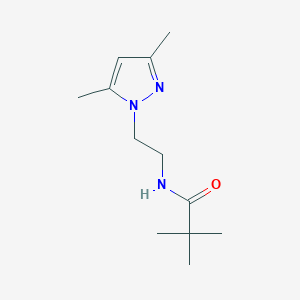

N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)季戊酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

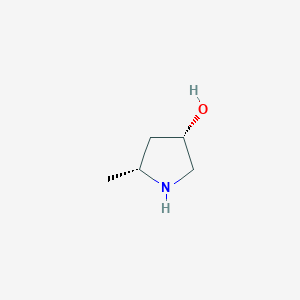

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Synthesis Analysis

The synthesis of pyrazole-based ligands often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Molecular Structure Analysis

The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions as they have 6π delocalized electrons, which can form pseudo-aromatic system in the rings .Chemical Reactions Analysis

Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme . Metalloenzyme is a protein containing metal ions (metal cofactors), which can directly link to the protein or enzyme, forming prosthetic groups .科学研究应用

化学反应性和结构分析

N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)季戊酰胺参与各种化学反应,展示了其在合成化学和材料科学中的潜力。例如,乙基4-(氯甲基)吡唑并[5,1-c][1,2,4]三嗪-3-羧酸酯与硫脲发生的反应机制展示了其参与复杂重排反应,导致形成N-{5-(4-氧代-8-苯基-1,4-二氢吡唑并[5,1-c][1,2,4]-三嗪-3-基)-1,3-三唑-2-基}甲酰胺,展示了其在生成新型杂环化合物方面的实用性 (Ledenyova et al., 2018)。

合成和生物活性

该化合物已被牵涉到合成具有潜在生物活性的衍生物。一项研究表明合成苯并[b][1,6]萘啉的羧酰胺衍生物,表明N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)季戊酰胺可以作为细胞毒性药物对抗各种癌细胞系的前体或模型结构 (Deady et al., 2003)。

抗分枝杆菌活性

另一个显著的应用是在抗微生物研究领域。与N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)季戊酰胺结构相关的吡啶羧酸衍生物已显示出对结核分枝杆菌的抗菌活性。这表明其在设计新型抗分枝杆菌药物或了解现有药物作用机制方面的潜力 (Gezginci et al., 1998)。

配位化学

在配位化学中,利用3,5-二甲基吡唑衍生的二齿配体合成的单核Pd(II)和Pt(II)配合物展示了N-(2-(3,5-二甲基-1H-吡唑-1-基)乙基)季戊酰胺在形成复杂结构方面的多功能性。这些配合物在催化和材料科学中具有潜在应用 (Pons et al., 2010)。

抗精神病潜力

与该化合物结构基序相关的1,3-二烷基-4-(亚胺芳基甲基)-1H-吡唑-5-醇的研究突显了其在药物化学中的相关性,特别是在开发新型抗精神病药物方面。这些研究为了解吡唑衍生物在治疗精神障碍中的治疗潜力提供了见解,而无需与多巴胺受体相互作用相关的典型副作用 (Wise et al., 1987)。

未来方向

The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening . This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .

属性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-9-8-10(2)15(14-9)7-6-13-11(16)12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQCRTDZSDSXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2555434.png)

![5-[(Diethylamino)methyl]furan-2-carbohydrazide](/img/structure/B2555438.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555441.png)

![2-Amino-2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2555445.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)

![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2555456.png)